molecular formula C12H12N2 B176495 2-(Aminomethyl)-6-phenylpyridine CAS No. 162614-74-6

2-(Aminomethyl)-6-phenylpyridine

Cat. No.: B176495
CAS No.: 162614-74-6
M. Wt: 184.24 g/mol
InChI Key: KNIJLYUDLSFLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-6-phenylpyridine is an organic compound that belongs to the class of aminomethyl pyridines It features a pyridine ring substituted with an aminomethyl group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-6-phenylpyridine with ammonia or an amine under suitable conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-phenylpyridine is coupled with an aminomethyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Aminomethyl)-6-phenylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the phenyl group at the 6-position.

    6-Phenylpyridine: Lacks the aminomethyl group at the 2-position.

    2-(Aminomethyl)-5-phenylpyridine: The phenyl group is at the 5-position instead of the 6-position.

Uniqueness

2-(Aminomethyl)-6-phenylpyridine is unique due to the presence of both the aminomethyl and phenyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(6-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIJLYUDLSFLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578172
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162614-74-6
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 2
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 3
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 5
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)-6-phenylpyridine
Customer
Q & A

Q1: What is the role of 2-(Aminomethyl)-6-phenylpyridine derivatives in catalyst design, and how does this influence their catalytic activity?

A1: this compound derivatives act as CNN pincer ligands in the formation of Palladium(II) and Ruthenium(II) complexes. [] The nitrogen atoms in the pyridine ring and the aminomethyl group coordinate to the metal center, forming a stable pincer-like structure. This specific coordination geometry and the electronic properties of the ligand influence the catalytic activity of the resulting complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.